molecular formula C13H7FN6 B1249972 3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile CAS No. 507269-27-4

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile

Cat. No.: B1249972
CAS No.: 507269-27-4
M. Wt: 266.23 g/mol
InChI Key: NNUSSUPIQZLYJW-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H7FN6 and its molecular weight is 266.23 g/mol. The purity is usually 95%.
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Biological Activity

3-Fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom, a pyridine ring, and a tetrazole moiety. These structural components contribute to its biological activity and pharmacokinetic properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC13H9F N6
Molecular Weight248.24 g/mol
LogP3.1
SolubilityModerate in DMSO

Research indicates that this compound acts primarily as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders, making it a target for therapeutic interventions.

Structure-Activity Relationship (SAR)

A study conducted on the structure-activity relationship highlighted that modifications to the tetrazole and pyridine moieties significantly influence the compound's potency and selectivity towards mGlu5 receptors. The synthesis of various analogs demonstrated that specific substitutions could enhance receptor binding affinity and bioavailability .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines, particularly focusing on breast carcinoma. The following findings were reported:

  • Cell Lines Tested : MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive).
  • IC50 Values : The compound exhibited significant cytotoxic effects at lower concentrations (6.25 µM) specifically against MDA-MB-231 cells, while showing minimal effects on MCF-7 cells .

The results indicate that the compound's mechanism may involve the inhibition of cell viability through apoptosis pathways, which was further supported by molecular docking studies revealing strong binding interactions with key proteins involved in cell cycle regulation.

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2316.25Induction of apoptosis
MCF-7>50Minimal effect observed

Case Studies

  • Study on mGlu5 Antagonism :
    A detailed study explored the role of this compound as an mGlu5 receptor antagonist, demonstrating its ability to penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders such as anxiety and schizophrenia .
  • Breast Cancer Treatment :
    Another investigation focused on the compound's effects on breast cancer cell lines. The study found that it significantly reduced cell viability in triple-negative breast cancer cells while sparing HER2-positive cells, suggesting a targeted therapeutic approach .

Properties

CAS No.

507269-27-4

Molecular Formula

C13H7FN6

Molecular Weight

266.23 g/mol

IUPAC Name

3-fluoro-5-(5-pyridin-2-yltetrazol-2-yl)benzonitrile

InChI

InChI=1S/C13H7FN6/c14-10-5-9(8-15)6-11(7-10)20-18-13(17-19-20)12-3-1-2-4-16-12/h1-7H

InChI Key

NNUSSUPIQZLYJW-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)C3=CC(=CC(=C3)C#N)F

Synonyms

3-F-PT-BN
3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile

Origin of Product

United States

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